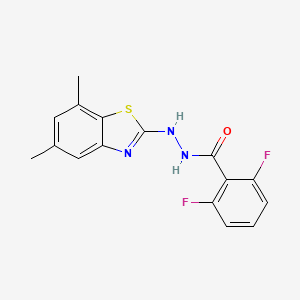

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide

Description

Properties

IUPAC Name |

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3OS/c1-8-6-9(2)14-12(7-8)19-16(23-14)21-20-15(22)13-10(17)4-3-5-11(13)18/h3-7H,1-2H3,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKARCIJQZYJKLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NNC(=O)C3=C(C=CC=C3F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Formation of the Hydrazide Moiety: The hydrazide group is introduced by reacting the benzothiazole derivative with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the hydrazide moiety, converting it to corresponding amines.

Substitution: The difluorobenzene ring can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

N’-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Explored for its potential as an anti-cancer agent, given its ability to interact with specific molecular targets.

Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes, which is particularly relevant in its anti-cancer activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzothiazole/Benzimidazole Hydrazides

Key Observations :

- Substituent Position: The 5,7-dimethyl substitution on the benzothiazole ring (target compound) contrasts with the 4,6-difluoro substitution in the benzodioxine-linked analogue .

- Benzohydrazide Fluorination: The 2,6-difluoro pattern in the target compound differs from mono-fluorinated analogues (e.g., 2-fluoro in ), which may influence hydrogen-bonding interactions critical for crystallinity or biological target binding.

Spectroscopic and Crystallographic Data

Table 2: Spectroscopic Data for Selected Analogues

Notes:

- The target compound’s 13C NMR is expected to show distinct shifts for the 2,6-difluoro benzoyl group (~130–124 ppm) and benzothiazole carbons (~145–160 ppm), comparable to related difluoro derivatives .

- Crystallographic studies of similar diacylhydrazines reveal non-planar geometries and hydrogen-bonding networks, suggesting the target compound may adopt similar packing motifs .

Biological Activity

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide is a compound that belongs to the class of benzothiazole derivatives, which have gained attention for their diverse biological activities, including anticancer and anti-inflammatory properties. This article delves into the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

Molecular Formula: C15H13F2N3S

IUPAC Name: N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide

The compound features a benzothiazole core linked to a difluorobenzohydrazide moiety. This unique structure is critical for its biological activity.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide:

- Anticancer Activity: The compound has shown significant inhibitory effects on various cancer cell lines.

- Anti-inflammatory Effects: It has been observed to reduce levels of inflammatory cytokines.

- Antimicrobial Properties: Preliminary tests indicate effectiveness against certain bacterial strains.

Anticancer Activity

The anticancer potential of this compound was evaluated in several studies. For instance:

-

Cell Proliferation Inhibition: The compound demonstrated significant inhibition of cell proliferation in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines when assessed using the MTT assay. The IC50 values indicated potent activity at low concentrations.

Cell Line IC50 (µM) A431 4.5 A549 3.8 - Mechanism of Action: Flow cytometry analysis revealed that the compound induces apoptosis and causes cell cycle arrest in treated cells. Western blot assays confirmed the downregulation of key survival pathways such as AKT and ERK signaling.

- Case Study: In a study involving xenograft models of A549 tumors in mice, treatment with N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide resulted in a significant reduction in tumor volume compared to controls.

Anti-inflammatory Effects

The anti-inflammatory properties were assessed by measuring levels of cytokines IL-6 and TNF-α in RAW264.7 macrophages using ELISA:

| Treatment Concentration (µM) | IL-6 (pg/mL) | TNF-α (pg/mL) |

|---|---|---|

| Control | 150 | 120 |

| 1 | 90 | 70 |

| 2 | 60 | 50 |

| 4 | 30 | 20 |

The results indicate a dose-dependent reduction in inflammatory markers.

Antimicrobial Activity

In vitro studies have also explored the antimicrobial properties of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

These findings suggest that N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide may enhance the effectiveness of existing antibiotics.

Q & A

Q. Key Factors :

- Temperature : Elevated temperatures (70–100°C) accelerate coupling but may degrade sensitive functional groups.

- Solvent Choice : Polar aprotic solvents (DMF) improve solubility of intermediates.

- Catalysts : Et₃N neutralizes HCl byproducts, preventing side reactions.

Q. Example Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | POCl₃, reflux, 4h | 85 | 92% |

| 2 | DMF, Et₃N, 80°C, 6h | 72 | 88% |

How can spectroscopic techniques and X-ray crystallography resolve structural ambiguities in this compound?

Level : Basic

Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify substituent positions (e.g., methyl groups on benzothiazole, fluorine atoms on benzohydrazide). For example, methyl protons appear as singlets at δ 2.3–2.5 ppm, while aromatic fluorines deshield adjacent protons .

- ²D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.

- IR Spectroscopy : Confirm hydrazide C=O stretch (~1650 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

- X-ray Crystallography : Use SHELXL (via SHELX suite) for single-crystal refinement. Optimize crystal growth via slow evaporation (e.g., ethanol/water). Fluorine atoms exhibit strong anomalous scattering, aiding in phase determination .

What experimental strategies are recommended for investigating the structure-activity relationship (SAR) of substituents on the benzothiazole core?

Level : Advanced

Methodological Answer :

- Variation of Substituents :

- Synthesize analogs with modified groups (e.g., replacing methyl with ethyl or halogens) to assess steric/electronic effects.

- Use parallel synthesis (e.g., combinatorial libraries) for high-throughput screening.

- Biological Assays :

- Test antimicrobial activity via MIC assays against Staphylococcus aureus or E. coli. Correlate substituent hydrophobicity with membrane penetration .

- Computational Modeling :

- Perform molecular docking (e.g., AutoDock Vina) to predict binding to targets like FtsZ protein. Fluorine atoms may enhance binding via halogen bonding .

Q. Example SAR Findings :

| Substituent (R₁, R₂) | MIC (µg/mL, S. aureus) | Docking Score (FtsZ) |

|---|---|---|

| 5,7-dimethyl | 1.2 | -9.8 kcal/mol |

| 5-F,7-Cl | 0.8 | -10.5 kcal/mol |

How should researchers address contradictions in biological activity data across different assay systems?

Level : Advanced

Methodological Answer :

- Assay Validation :

- Use orthogonal assays (e.g., fluorescence-based ATPase assays vs. cell viability tests) to confirm target engagement .

- Control for compound stability: Pre-incubate the compound in assay buffers (pH 7.4, 37°C) and monitor degradation via LC-MS.

- Purity Checks :

- Ensure >95% purity (HPLC) to exclude confounding effects from impurities.

- Cell Line Variability :

- Test across multiple cell lines (e.g., HeLa, MCF-7) and primary cells to assess context-dependent activity .

What methodologies are effective for studying the compound's interaction with biological targets like the FtsZ protein?

Level : Advanced

Methodological Answer :

- In Vitro Enzyme Assays :

- GTPase Activity : Measure FtsZ polymerization kinetics using a malachite green phosphate assay. Inhibitors reduce GTP hydrolysis rates .

- Fluorescence Anisotropy : Monitor FtsZ binding using FITC-labeled analogs.

- Structural Analysis :

- Cryo-EM : Resolve inhibitor-FtsZ complex structures to identify binding pockets.

- Mutagenesis : Generate FtsZ mutants (e.g., T109A) to validate critical interaction sites .

What chromatographic separation techniques are optimal for purifying this hydrazide derivative?

Level : Basic

Methodological Answer :

- Normal-Phase Column Chromatography :

- Use silica gel with ethyl acetate/hexane (30:70 to 60:40 gradient). Monitor fractions via TLC (Rf ~0.3 in 50% ethyl acetate).

- Reverse-Phase HPLC :

- Column: C18, 5 µm, 250 × 4.6 mm.

- Mobile Phase: Acetonitrile/water (0.1% TFA), 60:40 isocratic. Retention time: ~12 min .

How can researchers design stability studies under various pH and temperature conditions?

Level : Advanced

Methodological Answer :

- Forced Degradation Studies :

- Acidic/Base Conditions : Incubate in 0.1M HCl/NaOH (37°C, 24h). Monitor degradation via HPLC.

- Oxidative Stress : Treat with 3% H₂O₂. Fluorine substituents may reduce oxidation susceptibility.

- Kinetic Analysis :

- Use Arrhenius plots (4°C, 25°C, 40°C) to predict shelf-life. Activation energy (Eₐ) calculations guide storage recommendations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.